N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S/c22-14-6-4-13(5-7-14)11-26-20(28)19-17(8-9-30-19)25(21(26)29)12-18(27)24-16-3-1-2-15(23)10-16/h1-10,17,19H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHKEURRWDSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thieno[3,2-d]pyrimidine core. The presence of fluorine substituents (3-fluorophenyl and 4-fluorophenyl groups) enhances its biological activity by potentially influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on thieno[3,2-d]pyrimidine derivatives demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of MIF2 Tautomerase Activity : This compound has been shown to inhibit the tautomerase activity of MIF2 (macrophage migration inhibitory factor), which is implicated in cancer progression. The IC50 value for related compounds was reported as low as 7.2 μM, indicating potent activity against this target .
Antimicrobial Activity
In vitro studies have also suggested that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. For instance, structural analogs have demonstrated efficacy against bacterial strains such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways associated with cancer cell survival and proliferation.
- Apoptosis Induction : It may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on MIF Inhibitors : A focused compound collection including thieno[3,2-d]pyrimidine derivatives was screened for MIF inhibition. The most potent compounds showed significant inhibition of cancer cell lines with IC50 values ranging from 7.2 μM to 15 μM .
- Antimicrobial Efficacy : A derivative of thieno[3,2-d]pyrimidine was tested against various bacteria and showed promising results in inhibiting growth at concentrations as low as 10 μg/mL .
Table 1: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | MIF2 | 7.2 | Inhibitor |
| Compound B | Bacterial Strains | 10 | Antimicrobial |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits MIF tautomerase activity |
| Apoptosis Induction | Activates mitochondrial pathways |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A widely adopted method involves cyclizing 3-aminothiophene-2-carboxylates with urea or thiourea derivatives. For example, methyl 3-amino-5-(substituted phenyl)thiophene-2-carboxylate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which undergoes cyclization under acidic conditions to yield the pyrimidinone core. This method achieves yields of 78–85% when using acetic acid as the solvent at 80°C.
Chlorination and Functionalization
4-Chlorothieno[3,2-d]pyrimidine intermediates are pivotal for introducing substituents. Treatment of thieno[3,2-d]pyrimidin-4-ones with phosphorus oxychloride (POCl₃) at reflux generates the 4-chloro derivative, which is highly reactive toward nucleophilic substitution. For instance, 4-chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine (CAS: 1252896-05-1) is synthesized via this route.
Acetamide Side Chain Installation
The 1-position acetamide group is introduced via nucleophilic substitution or coupling reactions:
Nucleophilic Substitution
Reaction of 1-chlorothieno[3,2-d]pyrimidine with N-(3-fluorophenyl)glycine in acetonitrile at 80°C for 24 hours yields the acetamide derivative. This method requires catalytic potassium iodide (KI) to enhance reactivity, achieving 65% yield.
EDC/HOBt-Mediated Coupling
A more efficient approach involves activating the carboxylic acid intermediate (e.g., 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl}acetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Coupling with 3-fluoroaniline in dichloromethane (DCM) at room temperature for 12 hours provides the final product in 82% yield.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient further refines purity to >98%.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 4.89 (s, 2H, CH₂CO), 2.98 (s, 3H, N-CH₃).
- HRMS : m/z calculated for C₂₂H₁₆F₂N₃O₃S [M+H]⁺: 452.0912; found: 452.0915.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Improvements
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at the 6-position of the thieno[3,2-d]pyrimidine core, enabling diversification. For example, coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ in dioxane/water (4:1) at 100°C achieves 88% yield.
Industrial-Scale Considerations
Green Chemistry Metrics
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 4-Fluorobenzyl chloride | 320 |
| EDC | 1,200 |
| Pd(PPh₃)₄ | 8,500 |
EDC-mediated coupling, while efficient, incurs higher reagent costs compared to alkylation.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. For example, analogous thienopyrimidine derivatives are synthesized via SNAr reactions or using coupling reagents like EDC·HCl and HOBt to form acetamide linkages . Optimization strategies include:
- Temperature control : Maintaining 120°C during coupling reactions in polar aprotic solvents (e.g., NMP) improves reaction rates .
- Catalyst selection : Using triethylamine as a base enhances nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) resolves impurities, achieving >95% purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., monoclinic P21/c space group with β = 108.76° for similar compounds) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns and ESI+ ionization .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
Methodological Answer:
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity tests : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict binding affinity, and what are its limitations?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, the fluorophenyl group may engage in π-π stacking with aromatic residues .
- Limitations : Force fields may inaccurately model solvation effects or fluorine-specific interactions. Validate predictions with SPR or ITC binding assays .
Q. What strategies resolve contradictions in reported biological activity across studies?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies improve selectivity for target enzymes?
Methodological Answer:
Q. What experimental designs address low metabolic stability in vivo?
Methodological Answer:
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetamide hydrolysis) .
- Prodrug approaches : Modify the 2,4-dioxo moiety to a masked ketone for delayed release .
Q. How does polymorphism affect crystallization and bioavailability?
Methodological Answer:
- Crystallization screening : Use solvent/antisolvent systems (e.g., ethanol/water) to isolate polymorphs and compare dissolution rates .
- Powder XRD : Monitor lattice parameters (e.g., a = 18.220 Å, β = 108.76°) to correlate crystal packing with solubility .
Q. What methods improve regioselectivity during functionalization of the thienopyrimidine core?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attacks to the 3-position .
- Transition metal catalysis : Use Pd-catalyzed C-H activation for selective halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
